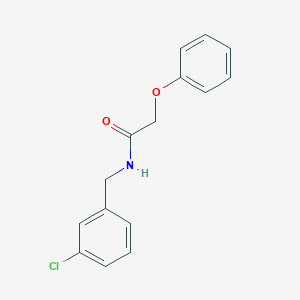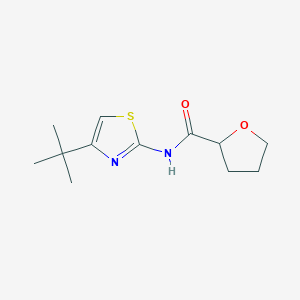![molecular formula C21H19N3OS B4431957 N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4431957.png)
N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide
Overview
Description
N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic disorders, including obesity and type 2 diabetes. However, it has gained attention in recent years for its potential use as a performance-enhancing drug in athletics. Despite its controversial use, GW501516 remains an important compound in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as decreased triglyceride synthesis in the liver. Additionally, PPARδ activation has been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased fatty acid oxidation and glucose uptake in skeletal muscle, decreased triglyceride synthesis in the liver, and improved insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide in lab experiments is its selective activation of PPARδ, which allows for the investigation of specific pathways involved in metabolic and cardiovascular diseases. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanism of action. However, one limitation of using this compound is its controversial use as a performance-enhancing drug, which may raise ethical concerns in some research settings.
Future Directions
There are several potential future directions for research on N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide. One area of focus could be on its potential use in treating cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects could provide insight into the development of new therapies for inflammatory diseases. Finally, research on the potential risks and benefits of this compound use in athletics could help inform policies and regulations surrounding its use.
Scientific Research Applications
N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide has been extensively studied for its potential use in treating metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease plasma triglyceride levels in animal models. Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases, such as atherosclerosis and heart failure.
properties
IUPAC Name |
N-[3-cyano-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)11-15-3-5-16(6-4-15)19-13-26-21(18(19)12-22)24-20(25)17-7-9-23-10-8-17/h3-10,13-14H,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGUZXYMHENIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431921.png)
![2,2-dimethyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4431923.png)


![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)

